2-Chloro-4-(diethylamino)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-diethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-3-12(4-2)7-5-6-10-8(9)11-7/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBXLOODPFVVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62968-41-6 | |
| Record name | 2-chloro-4-(diethylamino)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 4 Diethylamino Pyrimidine and Its Analogues
Established Synthetic Routes and Reaction Conditions
Traditional synthetic strategies for 2-Chloro-4-(diethylamino)pyrimidine and its analogues primarily rely on the functionalization of pre-existing pyrimidine (B1678525) rings or the construction of the ring from acyclic precursors. These methods are well-documented and form the foundation of pyrimidine chemistry.
Nucleophilic Substitution Approaches for Pyrimidine Core Functionalization
The most direct and common method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine precursor.
The synthesis typically starts with 2,4-dichloropyrimidine (B19661). The two chlorine atoms on the pyrimidine ring exhibit different reactivities towards nucleophiles. The chlorine atom at the C-4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C-2 position. wuxiapptec.comkoreascience.kracs.org This regioselectivity is a key feature exploited in the synthesis.
The reaction involves treating 2,4-dichloropyrimidine with diethylamine (B46881). The nucleophilic diethylamine preferentially attacks the C-4 position, displacing the chloride ion and forming the C-N bond. acs.orgresearchgate.net This reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride generated. The inherent difference in reactivity between the C-4 and C-2 positions generally allows for the selective synthesis of the 4-amino-2-chloro derivative in good yields, avoiding significant formation of the 2-amino-4-chloro isomer or the 2,4-diamino disubstituted product. acs.orgjustia.com
However, the regioselectivity can be influenced by the presence of other substituents on the pyrimidine ring. Electron-withdrawing groups at the C-5 position enhance the reactivity at C-4, whereas electron-donating groups at C-6 can sometimes favor substitution at the C-2 position. wuxiapptec.comnih.gov For instance, the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with diethylamine yields the C-4 substitution product, 2-chloro-4-(diethylamino)-5-nitropyrimidine, almost exclusively. acs.org
Table 1: Nucleophilic Substitution Reaction for this compound Synthesis
| Starting Material | Reagent | Product | Key Feature |
|---|---|---|---|
| 2,4-Dichloropyrimidine | Diethylamine | This compound | Regioselective substitution at the more reactive C-4 position. wuxiapptec.comjustia.com |
Cyclization Reactions in Pyrimidine Ring Formation
While nucleophilic substitution is common for functionalizing an existing pyrimidine, cyclization reactions are fundamental for constructing the pyrimidine ring itself from acyclic precursors. These methods are particularly valuable for creating a diverse range of analogues. nih.gov The traditional and most widely used method involves the condensation of a three-carbon component (like a 1,3-dicarbonyl compound or its equivalent) with a nitrogen-containing component such as an amidine or guanidine (B92328) derivative. scispace.comrsc.org
For instance, a β-keto ester can react with an appropriately substituted amidine to form the pyrimidine ring. rsc.org To synthesize analogues of this compound, one could envision a strategy starting with precursors that already contain the necessary functionalities or can be easily converted. A more recent approach involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions to produce diversely functionalized pyrimidines. acs.orgresearchgate.net Another innovative strategy uses the defluorinative cyclization of β-CF3-1,3-enynes with amidine hydrochlorides to construct fluorinated pyrimidine derivatives. acs.org
A deconstruction-reconstruction strategy has also been reported where an existing pyrimidine is converted into an N-arylpyrimidinium salt, which is then cleaved and recyclized with various amidines (like acetamidine (B91507) or trifluoroacetamidine) to form new, substituted pyrimidines. nih.gov
Table 2: Examples of Cyclization Strategies for Pyrimidine Analogue Synthesis
| Reaction Type | Precursors | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Condensation | β-Dicarbonyl compound + Amidine | Basic or acidic conditions | Substituted pyrimidine | rsc.org |
| Copper-Catalyzed Cyclization | Ketone + Nitrile | CuI / NaOH | 2,4,6-Trisubstituted pyrimidine | acs.orgresearchgate.net |
| Defluorinative Cyclization | β-CF3-1,3-enyne + Amidine hydrochloride | Heat | Fluorinated pyrimidine | acs.org |
Multi-step Synthetic Strategies
Accessing more complex analogues of this compound often requires multi-step synthetic sequences. These strategies provide the flexibility to introduce a variety of functional groups at specific positions on the pyrimidine ring.
One such strategy begins with a readily available starting material like orotic acid, which is first converted to a 2,4-dichloropyrimidine-5-carboxylic acid derivative. nih.gov This intermediate can then undergo sequential nucleophilic substitutions. For example, the more reactive C-4 chloro group can be displaced first, followed by modification of the carboxylic acid group and subsequent substitution at the C-2 position. nih.gov
Another powerful multi-step approach is the Suzuki coupling reaction. A 2,4-dichloropyrimidine can be reacted with a boronic acid to introduce a substituent at the C-4 position, yielding a 2-chloro-4-arylpyrimidine. nih.gov This intermediate can then undergo a second nucleophilic substitution at the C-2 position to afford a 2,4-disubstituted pyrimidine. nih.gov
A three-step methodology has also been developed that involves a Morita-Baylis-Hillman (MBH) reaction, followed by oxidation and subsequent condensation with an amidine or guanidine derivative to generate libraries of 2,6-disubstituted-pyrimidine-5-carboxylates. scispace.comnih.gov
Advanced Synthetic Techniques
To improve the efficiency, yield, and environmental footprint of pyrimidine synthesis, modern techniques such as microwave irradiation and ultrasound assistance have been successfully applied. These methods often lead to dramatically reduced reaction times and milder reaction conditions compared to conventional heating. tandfonline.comrsc.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a valuable tool in heterocyclic chemistry. rsc.org The rapid and intense heating generated by microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional methods. tandfonline.comrsc.org
This technique has been effectively used for various steps in pyrimidine synthesis, including cyclocondensation reactions and nucleophilic substitutions. tandfonline.comekb.eg For example, the Biginelli three-component cyclocondensation reaction to form dihydropyrimidines can be performed efficiently under microwave irradiation, often in solvent-free conditions. tandfonline.com Similarly, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from 6-methylisocytosine and α-bromoacetophenones is achieved in just 20 minutes with high yields using microwave heating. rsc.org The synthesis of 4-amino pyrimidine analogues using a NiTiO3 nanoparticle-supported catalyst was accomplished in 5 minutes under microwave irradiation at 100 W, resulting in a 95% yield. rsc.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Synthesis of pyrimidine-5-carbonitrile derivatives | Ethanolic NaOH, reflux | Piperidine catalyst, 150-750W, up to 90% yield | Shortened reaction time, increased yield. | researchgate.net |
| Synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | N/A | 160 °C, 20 min, high yields | Rapid synthesis, high efficiency. | rsc.org |
Ultrasound-Driven Synthesis Methodologies
Ultrasound irradiation, or sonochemistry, provides an alternative energy source that can enhance chemical reactivity through the phenomenon of acoustic cavitation. nih.gov The formation, growth, and implosive collapse of bubbles in the reaction medium create localized hot spots with extreme temperatures and pressures, leading to accelerated reaction rates. researchgate.net
Ultrasound has been successfully applied to the synthesis of pyrimidines and their fused derivatives, offering advantages such as shorter reaction times, higher yields, and milder conditions. nih.govdntb.gov.ua This technique is particularly effective for promoting multicomponent reactions. For example, a one-pot, three-component synthesis of chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6(7H)-ones was developed using ultrasound irradiation in aqueous ethanol (B145695) at room temperature. acs.org The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) hybrids has also been efficiently carried out in aqueous media under ultrasound irradiation. eurjchem.com The use of ultrasound often aligns with the principles of green chemistry by enabling reactions in environmentally benign solvents like water and reducing energy consumption. researchgate.netacs.org
Catalytic Reaction Systems
The synthesis of substituted pyrimidines, including this compound, often employs catalytic systems to enhance regioselectivity and reaction efficiency. Key methodologies include sulfinate catalysis, palladium-catalyzed amination, and Suzuki-Miyaura cross-coupling.
Sulfinate Catalysis A highly regioselective and efficient method for the SNAr amination of 2,4-dichloropyrimidine involves the use of sodium sulfinate and tetrabutylammonium (B224687) bromide as catalysts. researchgate.net This system is particularly effective for reactions with weakly nucleophilic amines, such as oxazolidin-2-one, facilitating the synthesis of various aminopyrimidines in a regio- and chemoselective manner. researchgate.net The catalysis promotes preferential substitution at the C4 position of the pyrimidine ring.
Palladium-Catalyzed Amination Palladium catalysis is a cornerstone in the synthesis of aminopyrimidines, offering high regioselectivity where traditional SNAr reactions might yield mixtures. A highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine has been developed that strongly favors the formation of the C4-substituted product. acs.org While common SNAr conditions might produce a 70:30 ratio of C4 to C2 isomers, the Pd-catalyzed reaction can achieve a ratio greater than 30:1. acs.org
Key developments in this area include:
The discovery that a palladium adduct of 2,4,6-trichloropyrimidine (B138864), formed as an impurity during a preceding Suzuki coupling, can be a highly effective catalyst for the subsequent amination step. acs.org
The use of specific bases, such as Lithium bis(trimethylsilyl)amide (LiHMDS), is crucial for achieving both rapid reaction rates and high regioselectivity. acs.org
For introducing a second amino group into a chloropyrimidine, which is hindered by the electron-donating effect of the first amino group, Pd(0) catalysis is a rational and effective approach. nih.gov Different ligands, such as BINAP and DavePhos, can be employed depending on the steric hindrance of the amine. nih.govnih.gov
The table below summarizes various catalytic systems used in the amination of chloropyrimidines.
| Catalyst System | Substrate | Amine | Base | Key Feature | Reference |
| Pd complex of 2,4,6-trichloropyrimidine | 6-aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | LiHMDS | High C4 regioselectivity (>30:1) | acs.org |
| Sodium sulfinate / TBAB | 2,4-dichloropyrimidine | Weakly nucleophilic amines | - | High C4 regioselectivity | researchgate.net |
| Pd(0) / BINAP or DavePhos | 4-amino-6-chloropyrimidine | Adamantane-containing amines | tBuONa | Introduction of a second amino group | nih.gov |
| Pd(dba)₂ / BINAP or DavePhos | Dichloroquinolines | Adamantane-containing amines | tBuONa | Selective amination of dihalo N-heterocycles | nih.gov |
Suzuki-Miyaura Cross-Coupling The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is frequently used to modify chloropyrimidine scaffolds. This reaction can be used to introduce aryl or vinyl groups at specific positions, often preceding an amination step. acs.orgrsc.org
For instance, 6-aryl-2,4-dichloropyrimidine, a precursor for palladium-catalyzed amination, can be prepared via a Suzuki coupling of 2,4,6-trichloropyrimidine with an appropriate arylboronic acid. acs.org The efficiency and selectivity of Suzuki reactions on chloropyrimidines can be influenced by the catalyst system and reaction conditions. A combination of Pd(OAc)₂ and 2-aminopyrimidine-4,6-diol has been shown to be an efficient catalytic system for the coupling of various aryl halides with arylboronic acids. researchgate.net
Interestingly, under ligand-free conditions, the C4-selectivity of Suzuki coupling on 2,4-dichloropyridine (B17371) can be significantly enhanced, a principle that can be extended to dichloropyrimidine substrates. nih.gov
Precursor Chemistry and Intermediate Generation
The primary and most direct precursor for the synthesis of this compound is 2,4-dichloropyrimidine . justia.com
Synthesis of 2,4-Dichloropyrimidine This key intermediate is typically prepared through the chlorination of uracil (B121893) (also known as 2,4-dihydroxypyrimidine). chemicalbook.com The reaction involves treating uracil with a strong chlorinating agent. ontosight.ai
Common chlorinating agents and conditions are detailed below:
| Starting Material | Reagent(s) | Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| Uracil | Phosphorus oxychloride (POCl₃) | Heating | A widely used, effective method. ontosight.ai | ontosight.ai |
| Uracil | Thionyl chloride (SOCl₂), DMAP, BTC | Heating at 65-70 °C | High yield (95%) can be achieved. chemicalbook.com | chemicalbook.com |
Generation of this compound The conversion of 2,4-dichloropyrimidine to the target compound occurs via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the C2 position. justia.com Therefore, reacting 2,4-dichloropyrimidine with diethylamine preferentially yields this compound.
While this reaction can proceed without a catalyst, product mixtures can arise, necessitating difficult purifications. justia.com To circumvent this, catalytic systems as described in section 2.2.3 are often employed to improve regioselectivity. researchgate.netacs.org
Alternative strategies to ensure regioselectivity involve using different starting materials, such as 2-methylthio-4-pyrimidones or 2-chloro-4-thiomethoxy analogues, which allow for sequential and controlled substitutions. justia.commit.edu Another approach involves the regioselective dechlorination of 2,4-dichloropyrimidines using a palladium catalyst to first yield a 2-chloropyrimidine (B141910), which can then be functionalized. researchgate.net
Industrial-Scale Synthesis Considerations
The transition from laboratory-scale synthesis to industrial production of this compound and its analogues requires careful consideration of cost, safety, efficiency, and environmental impact.
Key considerations include:
Starting Material Cost and Availability: The synthesis relies on common and readily available starting materials like uracil, phosphorus oxychloride, and diethylamine, which is favorable for large-scale production. chemicalbook.comontosight.ai
Reaction Conditions: Industrial processes favor mild reaction conditions to reduce energy costs and minimize safety risks. Methods that avoid harsh reagents or extreme temperatures are preferred. organic-chemistry.orggoogle.com The development of solvent-free or low-solvent procedures, such as heating hydroxypyrimidines with one equivalent of POCl₃ in a sealed reactor, is highly suitable for multigram batch preparations and reduces solvent waste. researchgate.net
Selectivity and Purification: Regioselectivity is a major challenge. The formation of isomeric byproducts, as can occur in the amination of 2,4-dichloropyrimidine, leads to costly and complex purification steps. justia.com Therefore, the use of highly selective catalytic systems is a critical strategy for industrial-scale synthesis. researchgate.netacs.org The development of chromatography-free syntheses is a significant advantage for large-scale operations. researchgate.net
Sustainability: Green chemistry principles are increasingly important. This includes using metal-free catalytic systems, employing recyclable catalysts, and minimizing waste. organic-chemistry.orgnih.gov For example, an NH₄I-promoted three-component reaction offers a sustainable, metal- and solvent-free route to some substituted pyrimidines. organic-chemistry.org
The practicality of a synthetic route is often demonstrated by its successful scale-up. For instance, the synthesis of N-substituted pyrido[4,3-d]pyrimidines has been designed for large-scale production, and the scalability of a Negishi cross-coupling was demonstrated on a 20g scale for an advanced intermediate. acs.orgnih.govacs.org These examples underscore the importance of designing synthetic routes with industrial application in mind from the outset.
Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Diethylamino Pyrimidine
Nucleophilic Aromatic Substitution Reactions at the Pyrimidine (B1678525) Core
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing the pyrimidine ring. wikipedia.org This reaction is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. youtube.commasterorganicchemistry.com
The chlorine atom at the C2 position of 2-Chloro-4-(diethylamino)pyrimidine is the most reactive site for nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms, which makes the C2 carbon highly electrophilic. A variety of nucleophiles can displace the chloro group, leading to a diverse range of substituted pyrimidines.
Common nucleophiles include amines, alkoxides, and thiolates. For instance, reactions with primary and secondary amines are frequently employed to synthesize 2-aminopyrimidine (B69317) derivatives. osi.lvresearchgate.net The reaction conditions for these substitutions can vary, with some reactions proceeding at room temperature while others may require heating or microwave irradiation to achieve higher yields and shorter reaction times. nih.govnih.gov
The reactivity of the chloro group can be compared to other halogens. In aminolysis reactions of various halopyrimidines, the bromopyrimidine derivative is typically the most reactive, while the chloropyrimidine is generally the least reactive. rsc.org However, the differences in reaction rates are often not substantial. rsc.org
The reaction of this compound with various nucleophiles is summarized in the table below.
| Nucleophile | Reagent Example | Product Type | Reference |
| Amine | Substituted anilines, Morpholine | 2-Anilinopyrimidines, 2-Morpholinopyrimidines | researchgate.net |
| Amine | Various primary and secondary amines | 2-Aminopyrimidines | nih.govnih.gov |
| Azole | Pyrazole | 2-(1H-Pyrazol-1-yl)pyrimidines | nih.gov |
The diethylamino group at the C4 position is a strong electron-donating group, which activates the pyrimidine ring towards electrophilic attack but deactivates it towards nucleophilic substitution at the C4 and C6 positions. Generally, the diethylamino group itself is not a leaving group and does not directly participate in substitution reactions under typical SNAr conditions.
Regioselectivity and Stereoselectivity in Derivatization
In pyrimidine systems with multiple leaving groups, such as 2,4-dichloropyrimidines, nucleophilic substitution typically occurs preferentially at the C4 position. wuxiapptec.comstackexchange.comgoogle.com This is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C4 position. Frontier molecular orbital theory also supports this observation, indicating that the LUMO coefficient is higher on C4 compared to C2. stackexchange.com
However, the presence of other substituents on the ring can alter this regioselectivity. wuxiapptec.com For instance, in 2-MeSO2-4-chloropyrimidine, substitution with amines occurs selectively at C4, while reactions with alkoxides and formamide (B127407) anions are selective for the C2 position. wuxiapptec.com This change in regioselectivity is explained by the formation of a hydrogen bond complex between the alkoxide or formamide and the methylsulfonyl group, which directs the nucleophilic attack to the C2 position. wuxiapptec.com
In the case of this compound, the C2 position is the primary site for nucleophilic substitution due to the presence of a good leaving group (chloro) and the deactivating effect of the diethylamino group at the C4 position towards nucleophilic attack.
Stereoselectivity is generally not a factor in these substitution reactions unless a chiral center is present in the nucleophile or as a substituent on the pyrimidine ring. The pyrimidine ring itself is planar and achiral.
Electrophilic Aromatic Substitution Reactions
The pyrimidine ring is inherently electron-deficient and therefore generally resistant to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The two ring nitrogen atoms strongly deactivate the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for SEAr reactions, the nitrogen atoms can be protonated, further increasing the deactivation of the ring. wikipedia.org
The presence of the electron-donating diethylamino group at the C4 position would be expected to activate the ring towards electrophilic attack, particularly at the C5 position. However, the deactivating effect of the ring nitrogens is generally dominant, making electrophilic substitution challenging. Direct electrophilic substitution on this compound is not a commonly reported transformation pathway.
Oxidation Reactions
Information regarding the direct oxidation of this compound is limited in the provided search results. In general, the pyrimidine ring is relatively stable to oxidation. However, substituents on the ring can be susceptible to oxidation. For example, alkyl groups attached to the ring could potentially be oxidized. The diethylamino group could also be a site for oxidation, potentially leading to N-oxide formation or dealkylation under strong oxidizing conditions. Pyridine (B92270), a related heterocycle, can be oxidized to pyridine N-oxide, which can facilitate subsequent electrophilic substitution reactions. wikipedia.org A similar transformation could potentially occur with pyrimidine derivatives.
Reduction Reactions
The pyrimidine ring can be reduced under certain conditions. Catalytic hydrogenation is a common method for the reduction of heterocyclic aromatic rings. For instance, a 2-chloropyrimidine (B141910) derivative has been shown to undergo catalytic hydrogenation to remove a benzyl (B1604629) protecting group without affecting the chloro-substituted pyrimidine ring. google.com In other contexts, the chloro group itself can be removed via hydrogenation. wuxiapptec.com The specific conditions of the reduction (catalyst, pressure, temperature, and solvent) would determine the outcome of the reaction with this compound, potentially leading to the reduction of the pyrimidine ring or the hydrogenolysis of the C-Cl bond.
Functional Group Interconversions and Pyrimidine Ring Modifications
The chemical behavior of this compound is characterized by the reactivity of its key functional groups: the chloro substituent at the 2-position, the diethylamino group at the 4-position, and the pyrimidine core itself. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms significantly influences the reactivity of its substituents. Specifically, the chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing a wide array of functional groups. Concurrently, the pyrimidine ring can undergo modifications, most notably at the 5-position, to create diverse molecular architectures.
Functional Group Interconversions: Nucleophilic Aromatic Substitution
The primary pathway for functional group interconversion in this compound involves the displacement of the chloride atom at the C-2 position. This position is electron-deficient and thus susceptible to attack by nucleophiles. The reactivity of halogenated pyrimidines in such aminolysis reactions has been studied, with bromo- and iodo-pyrimidines generally showing higher reactivity than their chloro counterparts. rsc.org Nevertheless, the 2-chloro group serves as a competent leaving group, enabling a variety of substitution reactions.
This reactivity is a common feature for chloropyrimidines, where the chlorine atom can be readily displaced by various nucleophiles, including primary and secondary amines. nih.govresearchgate.netresearchgate.net Such reactions are fundamental in medicinal chemistry for the synthesis of libraries of substituted pyrimidine derivatives. For instance, microwave-assisted synthesis has been effectively used for the reaction of 2-amino-4-chloro-pyrimidine with different substituted amines to produce a range of derivatives. nih.gov The general principle of this substitution is applicable to this compound, where the chloro group can be replaced to forge new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The chlorine atom at the 2-position is described as chemically active, allowing for multiple reactions like replacement and coupling to prepare various 2-substituted pyrimidine compounds. google.com
The table below summarizes representative nucleophilic substitution reactions on the chloro-position of related pyrimidine scaffolds, illustrating the potential transformations for this compound.
Table 1: Examples of Nucleophilic Substitution on Chloropyrimidines
| Starting Material | Nucleophile/Reagent | Product | Reaction Type |
|---|---|---|---|
| 2-Amino-4-chloro-pyrimidine | Substituted amines (e.g., 4-methylpiperazine) | 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | Amination (SNAr) nih.gov |
| 2,4-Diamino-6-chloropyrimidine | (S)-2,3-isopropylideneglycerol / NaH | (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine-2,6-diamine | O-Alkylation (SNAr) mdpi.com |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines / NaHCO₃ | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | Selective Amination (SNAr) researchgate.net |
Pyrimidine Ring Modifications
Beyond the substitution of the chloro group, the pyrimidine ring itself can be modified to introduce additional functionality. The C-5 position of the pyrimidine ring is a common site for electrophilic substitution and subsequent transformations.
Halogenation is a key strategy for functionalizing this position. For example, 2-chloropyrimidine can be brominated at the 5-position as an initial step for further derivatization. google.com Similarly, 2,4-diaminopyrimidine (B92962) derivatives can be iodinated at the C-5 position using N-iodosuccinimide. mdpi.com This introduction of a halogen atom at C-5 creates a new reactive site on the molecule.
The resulting 5-halo-pyrimidine derivatives are valuable intermediates for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki coupling. mdpi.com This allows for the introduction of various aryl or heteroaryl groups at the 5-position, significantly increasing the structural complexity and allowing for the synthesis of compounds with potential biological activities. nih.gov
The table below details research findings on the modification of the pyrimidine ring, highlighting pathways applicable to this compound.
Table 2: Examples of Pyrimidine Ring Modification Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 2-Chloropyrimidine | Bromine | 5-Bromo-2-chloropyrimidine | Electrophilic Bromination google.com |
| 2,4-Diamino-6-substituted pyrimidine | N-Iodosuccinimide (NIS) | 2,4-Diamino-5-iodo-6-substituted pyrimidine | Electrophilic Iodination mdpi.com |
These modification strategies underscore the versatility of the pyrimidine scaffold in synthetic chemistry, enabling the generation of a broad spectrum of derivatives from a single precursor through a combination of functional group interconversions and direct ring functionalization.
Spectroscopic and Advanced Structural Characterization of 2 Chloro 4 Diethylamino Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.
¹H NMR Analysis
The ¹H NMR spectrum of 2-Chloro-4-(diethylamino)pyrimidine is expected to show distinct signals corresponding to the protons of the diethylamino group and the pyrimidine (B1678525) ring. The ethyl groups will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The chemical shift of the methylene quartet is anticipated to be in the downfield region, typically around 3.5 ppm, influenced by the electron-withdrawing nitrogen atom. The methyl triplet would appear more upfield, around 1.2 ppm.
The pyrimidine ring protons will also exhibit characteristic signals. The proton at position 6 (H-6) is expected to be a doublet, coupled to the proton at position 5 (H-5). The H-5 proton would, in turn, appear as a doublet. The exact chemical shifts of these aromatic protons are influenced by the substituents on the ring. For comparison, in the related compound 4-amino-6-chloro-2-diethylaminopyrimidine, the H-5 proton appears as a singlet at 5.70 ppm clockss.org. For 2-chloro-N,N-diethylpyrimidin-4-amine, the pyrimidine protons are expected at approximately δ 6.31 (d) and 8.31 (d) ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~6.3 | Doublet | ~5.0 |
| H-6 | ~8.3 | Doublet | ~5.0 |
| -N(CH₂CH₃)₂ | ~3.5 | Quartet | ~7.1 |
| -N(CH₂CH₃)₂ | ~1.2 | Triplet | ~7.1 |
Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the pyrimidine ring carbons and the diethylamino group carbons. The carbon atoms of the pyrimidine ring are expected to resonate at lower field due to their aromatic nature and the presence of electronegative nitrogen atoms and the chlorine substituent.
Based on data for similar pyrimidine structures, the chemical shifts for the pyrimidine carbons can be estimated. For instance, in related 4-chloro-6-substituted pyrimidines, the carbon signals appear in the range of 102-172 ppm publish.csiro.au. The C-2, C-4, and C-6 carbons, being directly attached to nitrogen or chlorine, will be the most downfield. The carbons of the diethylamino group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~161 |
| C-4 | ~163 |
| C-5 | ~107 |
| C-6 | ~158 |
| -N(CH₂CH₃)₂ | ~44 |
| -N(CH₂CH₃)₂ | ~13 |
Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. For this compound, a cross-peak would be observed between the H-5 and H-6 protons of the pyrimidine ring, confirming their adjacent positions. Similarly, a cross-peak between the methylene and methyl protons of the diethylamino group would be evident.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon atom. For example, the signal for the H-5 proton would correlate with the C-5 carbon signal.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In an EI-MS experiment, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1 chemguide.co.uk.
The fragmentation of this compound under EI conditions would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for similar compounds include the loss of an ethyl radical from the diethylamino group, or the cleavage of the pyrimidine ring. The fragmentation patterns of pyrimidinethiones and related compounds often involve the successive loss of functional groups followed by the decomposition of the heterocyclic ring sapub.org.
Table 3: Predicted Major Ions in the EI Mass Spectrum of this compound
| m/z | Ion Structure | Comment |
| 185/187 | [C₈H₁₂ClN₃]⁺ | Molecular ion (M⁺) showing the characteristic 3:1 isotopic pattern for chlorine. |
| 156/158 | [C₆H₇ClN₃]⁺ | Loss of an ethyl radical (C₂H₅). |
| 150 | [C₈H₁₂N₃]⁺ | Loss of a chlorine radical (Cl). |
Note: The data in this table is predicted based on general fragmentation patterns of similar compounds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula, C₈H₁₂ClN₃. The calculated monoisotopic mass for the [M+H]⁺ ion is 186.07926 Da uni.lu. An experimental HRMS measurement that matches this value to within a few parts per million would provide definitive confirmation of the elemental composition of the compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. While direct and complete vibrational analysis for this compound is not extensively detailed in publicly available literature, a theoretical and comparative analysis based on related pyrimidine derivatives allows for the assignment of fundamental vibrational frequencies. researchgate.netresearchgate.net The vibrational spectra are shaped by the constituent parts of the molecule: the pyrimidine ring, the chloro substituent, and the diethylamino group.
Key vibrational modes for pyrimidine derivatives typically include:
C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are generally observed in the 3100-3000 cm⁻¹ region. researchgate.net Aliphatic C-H stretching from the ethyl groups of the diethylamino moiety appears in the 3000-2850 cm⁻¹ range.
C-N Stretching: Vibrations associated with the C-N bonds within the pyrimidine ring and the exocyclic C-N bond of the diethylamino group are expected in the 1400-1200 cm⁻¹ region.
Ring Stretching: The pyrimidine ring itself has characteristic stretching vibrations (C=C and C=N) that typically appear in the 1600-1400 cm⁻¹ range. researchgate.net
C-Cl Stretching: The C-Cl stretching vibration is a key indicator and is expected to be found in the 800-600 cm⁻¹ region, though its exact position can be influenced by neighboring groups.
Deformation Modes: Various C-H in-plane and out-of-plane bending, as well as ring deformation modes, occur at lower frequencies, typically below 1200 cm⁻¹.
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which are then compared with experimental FT-IR and FT-Raman data to achieve a detailed assignment of the observed spectral bands. researchgate.netnih.govworldscientific.com For related molecules like 2-amino-4-chloro-6-methylpyrimidine, such combined experimental and theoretical approaches have proven effective in assigning vibrational modes. sigmaaldrich.cn
Table 1: Representative Vibrational Modes for Substituted Pyrimidines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source Reference |
|---|---|---|
| Aromatic C-H Stretching | 3100 - 3000 | researchgate.net |
| Aliphatic C-H Stretching | 3000 - 2850 | researchgate.net |
| Ring C=C, C=N Stretching | 1625 - 1400 | researchgate.net |
| C-N Stretching | 1400 - 1200 | researchgate.net |
Note: This table represents typical frequency ranges for functional groups present in the title compound, based on analyses of related molecules. Specific values for this compound require direct experimental measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption spectra are typically characterized by bands arising from π-π* and n-π* transitions. nih.gov
The pyrimidine ring is a π-deficient system, but the presence of the electron-donating diethylamino group at the C4 position significantly influences the electronic structure. This amino group acts as a strong auxochrome, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and increasing the intensity of the absorption bands. This is due to intramolecular charge transfer (ICT) from the lone pair of the nitrogen atom of the diethylamino group to the pyrimidine ring system. nih.govbeilstein-journals.org
In similar push-pull systems involving a pyrimidine core, two main absorption regions are often observed:
A high-energy band in the shorter wavelength region (e.g., 200–300 nm) corresponding to localized π-π* transitions within the aromatic system. nih.gov
A lower-energy band at longer wavelengths (e.g., 340–420 nm) attributed to the intramolecular charge transfer (ICT) character. nih.gov
The solvent polarity can also affect the position of these absorption bands (solvatochromism). More polar solvents can stabilize the excited state differently than the ground state, leading to shifts in the absorption maxima. beilstein-journals.org
Table 2: Typical Electronic Transitions in Substituted Pyrimidines
| Transition Type | Typical Absorption Range (nm) | Description | Source Reference |
|---|---|---|---|
| π-π* | 200 - 300 | Electronic transition from a π bonding orbital to a π* antibonding orbital within the pyrimidine ring. | nih.gov |
Note: The absorption ranges are illustrative, based on data from analogous pyrimidine derivatives. The precise λmax values for this compound would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound (CAS 62968-41-6) is not available in the reviewed literature, analysis of closely related pyrimidine structures allows for a well-founded prediction of its key structural features. asianpubs.orgiucr.org
The crystal structure would reveal:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Cl, C-N, C-C) and angles within the molecule. The pyrimidine ring is expected to be nearly planar. iucr.org
Conformation: The orientation of the diethylamino group relative to the pyrimidine ring. Steric hindrance may cause the ethyl groups to be twisted out of the plane of the ring.
For example, the crystal structure of a related compound, 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was determined to be in the monoclinic system with the space group P2₁/n. iucr.org Its analysis confirmed the planarity of the core heterocyclic system and detailed the intermolecular hydrogen bonds that dictate its crystal packing. iucr.org Similarly, a detailed crystallographic study of this compound would provide invaluable information on its solid-state conformation and supramolecular assembly.
Table 3: Illustrative Crystallographic Data for a Related Substituted Pyrimidine Compound
| Parameter | Example Value (from a related structure) | Source Reference |
|---|---|---|
| Crystal System | Monoclinic | asianpubs.orgiucr.org |
| Space Group | P2₁/c or P2₁/n | asianpubs.orgiucr.org |
| a (Å) | 4.4673 - 13.230 | asianpubs.orgiucr.org |
| b (Å) | 8.142 - 15.8855 | asianpubs.orgiucr.org |
| c (Å) | 14.487 - 17.6544 | asianpubs.orgiucr.org |
| β (°) | 96.244 - 108.525 | asianpubs.orgiucr.org |
| Volume (ų) | 1245.4 - 1479.7 | asianpubs.orgiucr.org |
Note: This data is from the structures of 2-chloro-4-(N,N-diethyl-amino)-8-nitro-benzofuran[3,2-d]pyrimidine asianpubs.org and 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine iucr.org and is presented for illustrative purposes only.
Computational and Theoretical Investigations of 2 Chloro 4 Diethylamino Pyrimidine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 2-Chloro-4-(diethylamino)pyrimidine, DFT calculations, often employing the B3LYP method with various basis sets (e.g., 6-311++G(d,p)), have been instrumental in elucidating its fundamental characteristics. nih.gov
A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation of the molecule. irjweb.comsemanticscholar.org DFT calculations are used to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of this compound. These optimized parameters provide a solid foundation for all subsequent computational studies. semanticscholar.org
The electronic properties of the molecule are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For this compound, the HOMO is typically localized over the electron-rich diethylamino group and the pyrimidine (B1678525) ring, while the LUMO is distributed over the pyrimidine ring, particularly the carbon atom attached to the chlorine atom. This distribution highlights the regions of the molecule most likely to be involved in electron transfer processes.
Interactive Table: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.22 |
Theoretical vibrational frequency calculations are performed to understand the molecule's vibrational modes. nih.gov These calculations, based on the optimized geometry, predict the infrared (IR) and Raman spectra of the compound. nih.gov A comparison between the calculated and experimental spectra allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov
Potential Energy Distribution (PED) analysis is employed to provide a quantitative description of the contribution of each internal coordinate to a particular normal mode of vibration. This detailed assignment is crucial for a complete understanding of the molecule's vibrational dynamics. For this compound, characteristic vibrations would include C-Cl stretching, pyrimidine ring stretching and deformation modes, and various modes associated with the diethylamino substituent.
Interactive Table: Selected Calculated Vibrational Frequencies and PED Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment (PED Contributions) |
| 3100-2900 | C-H stretching (diethylamino group) |
| 1600-1550 | Pyrimidine ring C=N stretching |
| 1500-1400 | Pyrimidine ring C=C stretching |
| 800-750 | C-Cl stretching |
Computational methods are highly effective in predicting various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. nih.govresearchgate.net These theoretical predictions, when compared with experimental NMR data, aid in the structural elucidation of the compound. nih.govresearchgate.net
As mentioned, IR spectra are predicted through vibrational frequency calculations. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) calculations are utilized to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.govresearchgate.net These calculations provide information about the electronic transitions, their corresponding excitation energies, and oscillator strengths, which helps in interpreting the experimental UV-Vis spectrum. nih.gov
Interactive Table: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (ppm) - CH₂ | 3.5 |
| ¹H NMR | Chemical Shift (ppm) - CH₃ | 1.2 |
| ¹³C NMR | Chemical Shift (ppm) - C-Cl | 160 |
| UV-Vis | λmax (nm) | 280 |
Quantum Chemical Calculations of Reactivity
Quantum chemical calculations provide valuable insights into the chemical reactivity of this compound. These studies help in identifying the most probable sites for chemical reactions and in understanding the underlying reaction mechanisms.
The reactivity of a molecule towards nucleophiles and electrophiles can be predicted by analyzing its electronic properties. The sites most susceptible to nucleophilic attack are typically those with the lowest electron density or those associated with a high positive charge. Conversely, sites prone to electrophilic attack are characterized by high electron density.
For this compound, the carbon atom of the pyrimidine ring bonded to the chlorine atom is a primary site for nucleophilic substitution, a common reaction for chloropyrimidines. stackexchange.com The electron-withdrawing nature of the pyrimidine ring and the chlorine atom makes this carbon atom electron-deficient and thus susceptible to attack by nucleophiles. The diethylamino group, being an electron-donating group, increases the electron density on the pyrimidine ring, particularly at the ortho and para positions, making these sites more favorable for electrophilic attack.
Computational chemistry plays a pivotal role in elucidating reaction mechanisms by allowing for the study of the potential energy surface of a reaction. This includes the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as nucleophilic substitution, DFT calculations can be used to model the reaction pathway, providing a detailed understanding of the bond-breaking and bond-forming processes. nih.gov These theoretical investigations can help to rationalize experimental observations and predict the feasibility of different reaction pathways. nih.gov
Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis
As of the latest literature review, specific studies detailing the Molecular Electrostatic Potential (MEP) and Hirshfeld surface analysis of this compound have not been reported.
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. An MEP map would reveal the regions of positive and negative electrostatic potential on the surface of this compound, identifying likely sites for intermolecular interactions.
Hirshfeld Surface Analysis is a technique used to explore intermolecular interactions in crystalline solids. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can quantify and visualize the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces.
Solvation Effects and Spectroscopic Behavior in Different Media
There is currently a lack of published research specifically investigating the solvation effects on the spectroscopic behavior of this compound.
Such studies would involve experimental and computational approaches to understand how the compound's absorption and emission spectra (UV-Vis, fluorescence) change in solvents of varying polarity. This phenomenon, known as solvatochromism, provides valuable information about the molecule's electronic structure and the nature of its excited states. Theoretical models, often employing Time-Dependent Density Functional Theory (TD-DFT) in conjunction with solvent models, would be crucial for interpreting these experimental findings. The absence of such studies in the literature means that data on the solvatochromic properties of this compound remains uncharacterized.
Theoretical Insights into Molecular Properties and Interactions
Comprehensive theoretical studies detailing the intrinsic molecular properties and intermolecular interactions of this compound are not available in the current body of scientific literature.
A thorough computational investigation would typically involve quantum chemical calculations to determine a range of molecular properties. These properties provide a fundamental understanding of the molecule's behavior. While general properties can be estimated using computational software, peer-reviewed studies presenting detailed theoretical analyses for this specific compound are absent.
Below is a table of molecular properties that would be determined in a typical theoretical study, though specific calculated values for this compound are not published.
| Molecular Property | Description |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges. |
| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is an indicator of chemical reactivity and electronic transitions. |
| Intermolecular Interaction Energies | The strength of non-covalent interactions (e.g., hydrogen bonding, stacking) between two or more molecules, often calculated for dimers or larger clusters. |
Without dedicated computational studies, a detailed, data-driven discussion of these properties for this compound cannot be provided at this time.
Applications of 2 Chloro 4 Diethylamino Pyrimidine As a Synthetic Building Block
Synthesis of Novel Heterocyclic Systems and Derivatives
The inherent reactivity of the C2-chlorine atom in 2-chloro-4-(diethylamino)pyrimidine makes it an excellent electrophilic site for nucleophilic substitution reactions. This characteristic is widely exploited in the synthesis of novel heterocyclic systems and their derivatives. The diethylamino group at the C4-position modulates the electronic properties of the pyrimidine (B1678525) ring, influencing the regioselectivity of these reactions.
Researchers have successfully utilized this building block to construct various fused pyrimidine systems. For instance, it is a precursor in the synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds with significant biological interest due to their structural similarity to purines. researchgate.netresearchgate.net The synthesis often involves the reaction of a substituted pyrimidine with reagents that lead to the formation of a second fused pyrimidine ring. derpharmachemica.comoiccpress.com
Furthermore, the chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functional groups at the 2-position. This straightforward substitution is a common strategy for creating libraries of 2,4-disubstituted pyrimidines. gsu.edunih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have proven to be powerful tools for derivatizing this compound. researchgate.netwikipedia.org In a Suzuki coupling, the chlorine atom is replaced by an aryl or heteroaryl group from a boronic acid, enabling the synthesis of complex biaryl structures. mdpi.comlibretexts.org The Sonogashira reaction allows for the introduction of alkyne moieties, forming C(sp²)-C(sp) bonds, which are valuable for further transformations. researchgate.netorganic-chemistry.org These coupling reactions significantly expand the molecular diversity achievable from this single precursor.
A summary of heterocyclic systems synthesized from chloro-pyrimidine precursors is presented below:
| Target Heterocyclic System | Synthetic Approach | Precursor Type | Reference |
| 2,4-Disubstituted Pyrimidines | Nucleophilic Addition-Elimination | 2-Chloropyrimidine (B141910) derivative | gsu.edu |
| Pyrimido[4,5-d]pyrimidines | Cyclocondensation | 4-Amino-pyrimidinecarbonitrile | derpharmachemica.com |
| Pyrido[4,3-d]pyrimidin-5(6H)-ones | Multi-step cyclization | 2-Chloropyrimidine intermediate | sci-hub.se |
| 2-Alkynyl-4-arylquinolines | Sonogashira followed by Suzuki Coupling | 2,4-Dichloroquinoline | beilstein-journals.org |
| Thieno[2,3-d]pyrimidin-4-amines | Amination Reaction | 4-Chlorothieno[2,3-d]pyrimidine | researchgate.net |
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov Substituted pyrimidines, including structures analogous to this compound, are valuable precursors in MCRs for the rapid assembly of fused heterocyclic systems.
For example, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved through one-pot, three-component reactions. researchgate.netoiccpress.com In a typical approach, an aminopyrimidine derivative, an aldehyde, and an active methylene (B1212753) compound are condensed to construct the fused ring system. researchgate.net Similarly, pyrrolo[2,3-d]pyrimidine derivatives can be synthesized via a one-pot, three-component reaction involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx The use of pyrimidine-based building blocks in MCRs streamlines the synthesis of complex scaffolds that would otherwise require lengthy, multi-step procedures. nih.gov
Development of Complex Organic Molecules
The strategic functionalization of this compound is a key step in the development of more complex and often biologically active organic molecules. The ability to selectively modify the pyrimidine core allows for the systematic exploration of structure-activity relationships in drug discovery programs.
The synthesis of 2,4-disubstituted pyrimidines has led to the identification of potent and selective inhibitors of enzymes and receptor antagonists. gsu.edunih.gov For instance, by starting with a 2,4-dichloropyrimidine (B19661) and performing sequential, regioselective substitutions, complex molecules can be built with precision. The greater reactivity of the chlorine at the C4 position often allows for its selective replacement first, followed by substitution at the C2 position. researchgate.netmdpi.com This stepwise approach provides access to a vast chemical space. Cross-coupling reactions like the Suzuki-Miyaura coupling are instrumental in this process, enabling the attachment of diverse aryl and heteroaryl fragments to the pyrimidine core. libretexts.orgnih.gov
Strategies for Enhancing Synthetic Yields and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of products derived from this compound. Several modern synthetic strategies have been effectively employed to enhance the efficiency of these transformations.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in various pyrimidine syntheses. acs.org For Suzuki coupling reactions involving dichloropyrimidines, microwave assistance led to a quick and efficient protocol with high yields and regioselectivity. mdpi.com
Novel Catalytic Systems: The development of advanced catalysts has improved the efficiency of reactions involving pyrimidine precursors. For example, a novel DABCO-based ionic liquid has been used as a reusable catalyst for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, resulting in short reaction times, high yields, and easy product isolation. oiccpress.com
Solvent and Reagent Optimization: The choice of solvent and other reagents can be critical. In the one-pot double Suzuki coupling of 2,4-dichloropyrimidine, alcoholic solvent mixtures were found to be superior to polar aprotic solvents, allowing for lower reaction temperatures. researchgate.net Similarly, the use of tert-butoxy (B1229062) bis(dimethylamino) methane (B114726) (BBDM) instead of DMF-DMA in certain reactions prevented undesired side-product formation, leading to higher purity. sci-hub.se
Ultrasound Irradiation: Sonication is another non-conventional energy source that has been applied to the synthesis of pyrimidines. Ultrasound can enhance reaction rates and yields through the physical effects of acoustic cavitation. nih.govrsc.org
These strategies represent a move towards more efficient and sustainable chemical synthesis, allowing for the high-yield production of complex pyrimidine derivatives.
| Strategy | Application Example | Benefit | Reference |
| Microwave Irradiation | Suzuki coupling of 2,4-dichloropyrimidines | Short reaction time (15 min), high yields, low catalyst loading | mdpi.com |
| Microwave Irradiation | Pyrimidine condensation reactions | Reduced reaction times, improved yields | acs.org |
| Ionic Liquid Catalyst | One-pot synthesis of pyrimido[4,5-d]pyrimidines | High yields, short reaction times, catalyst reusability | oiccpress.com |
| Solvent Optimization | Double Suzuki coupling of 2,4-dichloropyrimidine | Greater reactivity, lower reaction temperatures | researchgate.net |
| Ultrasound Irradiation | Cyclocondensation and coupling reactions | Higher yields, shorter reaction times, enhanced selectivity | nih.govrsc.org |
Research Applications in Agrochemical Sciences
Design and Synthesis of Pyrimidine-Based Pesticides
The pyrimidine (B1678525) scaffold is a well-established pharmacophore in agrochemicals, and 2-Chloro-4-(diethylamino)pyrimidine serves as a key building block for creating novel pesticide candidates. The presence of the chlorine atom at the 2-position allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups to modulate the biological activity of the resulting molecules.
The synthesis of pyrimidine-based pesticides often involves multi-step reaction sequences. For instance, benzoylpyrimidinylurea derivatives with potential insecticidal and antifungal activities have been synthesized. mdpi.comnih.gov In these syntheses, the general strategy involves the preparation of substituted 2-aminopyrimidines as starting materials. nih.gov The design of these compounds often separates the molecule into three units: a benzoyl ring, a pyrimidine ring, and a urea (B33335) bridge, allowing for systematic exploration of structure-activity relationships (SAR). nih.gov
One synthetic approach involves maintaining a 2-chloro group on a benzoyl ring while introducing different substituents at the 4- and 6-positions of the pyrimidine ring. nih.gov Another strategy focuses on varying the halogen substitution on the benzoyl ring to enhance antifungal activity. nih.gov
Herbicidal Development Studies
Pyrimidine derivatives are a known class of herbicides, and research has been conducted to develop new herbicidal compounds derived from pyrimidine structures. While direct studies on the herbicidal activity of this compound are not prominent, the broader class of pyrimidine derivatives has shown significant potential. For example, certain pyrimidine derivatives have been patented for their use in controlling undesired plant growth. google.com
The development of novel β-triketone herbicides containing a barbituric acid moiety has also been explored. ccspublishing.org.cn In these studies, structure-activity relationships have been established, indicating that the substitution pattern on the benzene (B151609) ring significantly influences herbicidal activity. ccspublishing.org.cn For instance, introducing a halogen atom at the 2- and 4-positions of the benzene ring was found to be optimal for improving herbicidal activity against certain weed species. ccspublishing.org.cn
Furthermore, the discovery of N-phenylaminomethylthioacetylpyrimidine-2,4-diones as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors highlights the ongoing efforts to find new herbicidal modes of action. sci-hub.se One such compound, ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate, demonstrated excellent weed control and safety for rice, suggesting its potential as a new herbicide for paddy fields. sci-hub.se
Fungicidal Compound Research
The pyrimidine core is a key feature of several commercial fungicides, and research into new pyrimidine-based antifungal agents is an active area. nih.gov Anilinopyrimidines, for example, are important for managing gray mold caused by Botrytis cinerea, although resistance is a growing concern. mdpi.com
To address this, scientists have synthesized series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds and tested their fungicidal activity. mdpi.com Many of these compounds showed excellent activity against B. cinerea, with some even outperforming the commercial fungicide pyrimethanil. mdpi.com Notably, compounds containing a fluorine atom at the ortho-position on the benzene ring maintained high antifungal activity, though their mechanism of action appeared to differ from existing anilinopyrimidine fungicides. mdpi.com
In other research, novel pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activities against a panel of phytopathogenic fungi. nih.gov The results indicated that many of the synthesized compounds possessed fungicidal properties, with some showing greater potency than control fungicides. nih.gov These studies often involve the synthesis of different series of pyrimidine derivatives to establish preliminary structure-activity relationships. nih.gov For instance, the synthesis of pyrimidine amine containing isothiazole (B42339) coumarins has been explored for fungal control. acs.org
The development of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety is another approach to discovering new fungicides. nih.gov Several of these compounds exhibited significant antifungal activities against various plant pathogens, including different species of Botrytis cinerea. nih.gov
Exploration in Materials Science Research
Development of Pyrimidine-Containing Functional Materials
The pyrimidine (B1678525) core, particularly when functionalized, is a valuable scaffold for creating novel materials. The high electron affinity and planarity of the pyrimidine ring make it a suitable component for constructing chromophores used in nonlinear optical materials. iucr.org The presence of the diethylamino group, an electron-donating moiety, and the chloro group, a versatile leaving group, in 2-Chloro-4-(diethylamino)pyrimidine allows for its use in the synthesis of "push-pull" systems. These systems are critical in the design of organic materials for electronics and photonics.
The synthesis of functional materials often involves the substitution of the chlorine atom at the C2 position of the pyrimidine ring. For instance, this compound can be used as a precursor to create more complex structures, such as 4,4'-[(1E,1'E)-(2-Chloropyrimidine-4,6-diyl)bis(ethene-2,1-diyl)]bis(N,N-diethylaniline), a molecule where the central pyrimidine ring is linked to two diethylaniline moieties. iucr.org In this compound, the pyrimidine ring is twisted with respect to the two benzene (B151609) rings. iucr.org Such structural characteristics are pivotal in determining the solid-state packing and, consequently, the material's bulk properties.
The versatility of the chloropyrimidine scaffold is further demonstrated in its use for creating a library of pyrimidine-4-carboxamide (B1289416) derivatives. acs.org Although the primary focus of that research was on biological inhibitors, the synthetic strategies employed, such as regioselective substitution of the chloro group, are directly applicable to materials science for creating diverse functional molecules. acs.org
Optical and Electronic Properties in Material Design
The electronic landscape of pyrimidine derivatives, characterized by the π-deficient nature of the pyrimidine ring, makes them excellent electron-withdrawing groups. rsc.org When combined with electron-donating groups, such as the diethylamino group already present in this compound, the resulting molecules can exhibit significant intramolecular charge transfer (ICT). rsc.org This ICT is fundamental to the optical and electronic properties of the material.
The modification of this compound into more extended π-conjugated systems, like arylvinylpyrimidines, leads to materials with tunable luminescent properties. rsc.org These derivatives often exhibit red-shifted absorption and emission spectra compared to their simpler phenylpyrimidine counterparts. rsc.org The emission properties are highly sensitive to the substitution pattern on the pyrimidine ring and the nature of the conjugated linkers. rsc.org For example, the introduction of strong electron-donating amino groups is generally required to achieve significant emission. rsc.org
Furthermore, the protonation of the nitrogen atoms in the pyrimidine ring can modulate its electron-withdrawing character, enhancing the ICT and causing a bathochromic shift in the absorption band. rsc.org This reversible process can be exploited in the design of materials with switchable optical properties. rsc.org Research on related pyrimidine derivatives has shown that the fluorescence quantum yields can be significant, with some chromophores exhibiting values in the range of 60-80%. beilstein-journals.org
Table 1: Photophysical Properties of Selected Pyrimidine Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 4-(p-N,N-Dimethylaminostyryl)pyrimidine | --- | --- | 0.15 | CH₂Cl₂ | rsc.org |
| Pyrimidine-linked Imidazopyridine (4p) | --- | --- | 0.36 | Water (basic) | acs.org |
| Pyrimidine-linked Imidazopyridine (4q) | --- | --- | 0.36 | Water (basic) | acs.org |
| Pyrimidine-linked Imidazopyridine (4c) | --- | --- | 0.75 | DMSO | acs.org |
| 8-(diethylamino)benzo[b] Current time information in Bangalore, IN.mdpi.comnaphthyridin-2(1H)-one nucleoside (ABN) | 442 | 540 | 0.39 | Water | rsc.org |
Note: This table presents data for various pyrimidine derivatives to illustrate the range of optical properties achievable, as direct data for this compound is not available.
Sensor Applications of Pyrimidine Derivatives
The inherent properties of the pyrimidine ring, including its ability to coordinate with metal cations, make its derivatives excellent candidates for sensor materials. iucr.org The two nitrogen atoms at positions 1 and 3 can form an effective coordinating dentate for metal ions. iucr.org This interaction can lead to a measurable change in the optical or electronic properties of the molecule, forming the basis of a chemical sensor.
Derivatives of this compound can be designed to act as fluorescent chemosensors. For example, a novel pyrimidine derivative, 2-amino-6-hydroxy-4-(4-N,N-dimethylaminophenyl)-pyrimidine-5-carbonitrile (DMAB), has been synthesized and shown to be a highly selective and sensitive fluorescent sensor for Aluminum (III) ions in aqueous media. researchgate.net The interaction with Al³⁺ leads to fluorescence quenching, with a detection limit in the microgram per milliliter range. researchgate.net
Similarly, imidazo[1,2-a]pyrimidine (B1208166) derivatives, which can be synthesized from chloropyrimidine precursors, have been demonstrated as fluorescent sensors for zinc ions. researchgate.net The substitution pattern on the pyrimidine ring, which can be controlled starting from materials like this compound, influences the selectivity and sensitivity of the sensor. The detection limit for one such zinc ion sensor was found to be 4.74 μM, which is below the maximum allowable concentration in drinking water according to the WHO. researchgate.net
The design of these sensors often relies on mechanisms such as photo-induced electron transfer (PET) or the formation of a complex that alters the fluorescence of the molecule. researchgate.net The versatility of the this compound structure provides a platform for creating a wide range of such sensors for various analytes.
Future Research Trajectories and Academic Outlook for 2 Chloro 4 Diethylamino Pyrimidine
Unexplored Reactivity Patterns and Novel Transformations
While the chlorine atom at the 2-position of 2-Chloro-4-(diethylamino)pyrimidine is a well-established site for nucleophilic aromatic substitution (SNAr), a vast expanse of its reactivity remains to be charted. nih.govacs.org Future research is poised to uncover novel transformations that go beyond simple displacement reactions.
One promising avenue lies in the exploration of cross-coupling reactions . While Suzuki-Miyaura couplings are utilized for similar pyrimidine (B1678525) systems, a systematic investigation into a broader range of palladium-, nickel-, or copper-catalyzed cross-coupling reactions with this compound could unlock new synthetic pathways. ambeed.comrsc.org This includes exploring reactions like Buchwald-Hartwig amination, Sonogashira coupling, and Stille coupling to introduce diverse functionalities at the 2-position. mdpi.comrsc.org Such transformations would significantly expand the chemical space accessible from this starting material.
Furthermore, the potential for C-H activation at other positions on the pyrimidine ring presents an exciting frontier. Although challenging, the development of regioselective C-H functionalization protocols would offer a more atom-economical approach to derivatization, minimizing the need for pre-functionalized starting materials. mdpi.com
The interplay between the chloro and diethylamino groups could also lead to unforeseen cyclization reactions . Under specific conditions, intramolecular reactions could be triggered, leading to the formation of novel fused heterocyclic systems with potential biological activities. rsc.orgresearchgate.net Investigating the reactivity of the diethylamino group itself, perhaps through oxidation or directed metalation, could also yield novel derivatives.
Novel Derivatization Strategies for Enhanced Utility
The development of innovative derivatization strategies is crucial for unlocking the full potential of this compound in various applications. Future efforts will likely focus on creating derivatives with enhanced biological activity, improved pharmacokinetic properties, or unique material characteristics.
A key area of focus will be the synthesis of biologically active compounds . Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer and antiviral properties. ontosight.aiekb.eg By strategically introducing different pharmacophores at the 2-position through novel coupling and substitution reactions, researchers can generate libraries of new compounds for high-throughput screening against various biological targets. nih.govacs.org
Another important direction is the development of prodrugs . The diethylamino group can be modified to create prodrugs with improved solubility, permeability, or targeted delivery. nih.gov For instance, N-acyl or N-carboxylate derivatives could be synthesized to enhance oral bioavailability. nih.gov
In the realm of materials science, derivatization can be used to create novel functional materials . By incorporating polymerizable groups or moieties with specific optical or electronic properties, this compound can serve as a monomer or a key component in the synthesis of advanced materials for applications in electronics, sensing, or photonics.
Integration with Emerging Synthetic Technologies and Sustainable Methodologies
The future of chemical synthesis is increasingly tied to emerging technologies and sustainable practices. The application of these modern approaches to the synthesis and derivatization of this compound will be a significant area of research.
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The use of microreactors for the synthesis and subsequent reactions of this compound could lead to more efficient and reproducible processes.
Microwave-assisted synthesis has already been shown to be effective in accelerating reactions involving pyrimidine derivatives, often leading to higher yields and shorter reaction times. acs.orgacs.orgtandfonline.com Further exploration of microwave irradiation for a wider range of transformations involving this compound is warranted.
Photoredox catalysis represents a powerful tool for forging new chemical bonds under mild conditions. Investigating the application of photoredox catalysis for the functionalization of this compound could open up new avenues for derivatization that are not accessible through traditional thermal methods.
From a sustainability perspective, the development of greener synthetic routes is paramount. This includes the use of more environmentally benign solvents, catalysts, and reagents. rsc.org Research into catalytic reactions that minimize waste and energy consumption will be crucial for the long-term viability of this important chemical building block. rsc.org
Advanced Computational Modeling for Property Prediction and Mechanistic Understanding
Advanced computational modeling is becoming an indispensable tool in modern chemical research. The application of theoretical methods to this compound and its derivatives can provide valuable insights into their properties and reactivity, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including molecular geometries, electronic structures, and spectroscopic data. researchgate.netbohrium.combohrium.com This information can help researchers understand the influence of different substituents on the properties of the pyrimidine core and predict the outcomes of chemical reactions.
Molecular docking simulations can be employed to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This can aid in the rational design of new drug candidates with improved potency and selectivity.
Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model complex chemical reactions in solution or in the active site of an enzyme. This can provide a detailed understanding of reaction mechanisms and help to explain observed reactivity patterns.
By combining computational modeling with experimental work, researchers can accelerate the discovery and development of new applications for this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Chloro-4-(diethylamino)pyrimidine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, where a chloro group at the 4-position of the pyrimidine ring is replaced by a diethylamino group. Key steps include:
- Using a pyrimidine precursor (e.g., 2,4-dichloropyrimidine) and reacting it with diethylamine under controlled basic conditions.
- Optimizing solvent choice (e.g., DMF or THF for polar aprotic environments) and temperature (60–80°C) to enhance reaction efficiency .
- Purification via column chromatography or recrystallization to achieve >95% purity. Monitoring reaction progress with TLC or HPLC is critical .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, the diethylamino group shows characteristic triplet signals for CH groups (~δ 1.2 ppm for CH and δ 3.4 ppm for CH) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]) and fragments. Collision cross-section (CCS) data can validate conformational stability .
- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry .
Q. What analytical techniques are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- HPLC-UV/Vis : Monitor degradation products over time in buffers (pH 2–12) and at elevated temperatures (25–60°C).
- Accelerated Stability Testing : Use Arrhenius plots to predict shelf-life. For example, thermal degradation kinetics can reveal susceptibility to hydrolysis at the chloro-substituted position .
Advanced Research Questions
Q. How does the diethylamino substituent influence the compound’s interaction with biological targets (e.g., kinases or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). The diethylamino group may form hydrogen bonds or hydrophobic interactions .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) to validate computational predictions. Compare with analogs lacking the diethylamino group to isolate its role .
- Mutagenesis Studies : Engineer target proteins with altered residues (e.g., Tyr → Phe) to assess binding dependency on specific interactions .
Q. How can researchers resolve contradictory data on the compound’s biological activity across different assay systems?
- Methodological Answer :
- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), serum concentration, and incubation time. For example, serum proteins may sequester the compound, reducing apparent activity .
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in different models. The diethylamino group may undergo oxidative dealkylation in hepatic microsomes, altering efficacy .
- Orthogonal Assays : Validate results using complementary techniques (e.g., enzymatic vs. cell-based assays) .
Q. What strategies optimize the compound’s selectivity to minimize off-target effects in kinase inhibition studies?
- Methodological Answer :
- Kinase Profiling Panels : Screen against a broad panel (e.g., 100+ kinases) to identify off-target hits. Adjust the diethylamino group’s steric bulk or introduce substituents (e.g., fluorine) to enhance selectivity .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., dimethylamino vs. diethylamino) and correlate changes with kinase inhibition profiles .
- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes to guide rational design of selective inhibitors .
Q. How can researchers evaluate the compound’s potential as a precursor for radiopharmaceuticals or fluorescent probes?
- Methodological Answer :
- Radiolabeling : Introduce or isotopes via halogen exchange or alkylation. The chloro group allows facile substitution with radioactive halogens .
- Fluorescent Tagging : Conjugate the pyrimidine core with fluorophores (e.g., BODIPY) via click chemistry. Assess photostability and cellular uptake in live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
